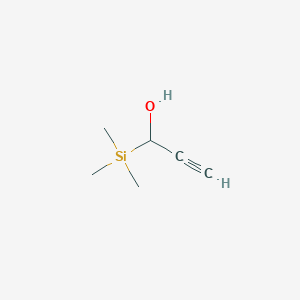

1-Trimethylsilylprop-2-yn-1-ol

Description

Significance of Silylacetylenes and Propargylic Alcohols as Synthetic Building Blocks

Silylacetylenes, or alkynylsilanes, have evolved from being considered mere byproducts to indispensable building blocks in organic synthesis. wiley.comresearchgate.net The trimethylsilyl (B98337) (TMS) group is frequently used to protect the reactive terminal C-H bond of an alkyne, which can be introduced and removed under mild conditions, allowing for selective transformations in complex molecules. nih.gov The presence of the silyl (B83357) group can also direct the regio- and stereochemistry of reactions involving the carbon-carbon triple bond due to steric and electronic effects. nih.gov Silylacetylenes are versatile reagents used in a wide array of synthetic transformations, including Sonogashira cross-coupling reactions, cycloaddition reactions to form aromatic and heterocyclic rings, and C-glycosidation to create sugar acetylenes. nih.govrsc.org The silyl group enhances the stability and solubility of the alkyne, making it more suitable for various applications in chemical research. smolecule.com

Propargylic alcohols are another class of crucial intermediates in organic synthesis, valued for their dual functionality consisting of a hydroxyl group and an alkyne moiety. rawsource.comacs.org This unique structure allows for a diverse range of chemical reactions, including oxidation, nucleophilic substitutions, and coupling reactions, facilitating the synthesis of complex organic molecules. tengerchemical.comtengerchemical.com They serve as precursors for pharmaceuticals, agrochemicals, and specialty materials. rawsource.comtengerchemical.com For instance, propargylic alcohols are key components in the synthesis of the natural antifungal agent Capillin and therapeutic hormones like Levonorgestrel and ethinylestradiol. acs.org Their ability to undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, further expands their utility by providing access to α,β-unsaturated carbonyl compounds.

Historical Context of 1-Trimethylsilylprop-2-yn-1-ol in Chemical Research

The development and application of this compound and its analogs are rooted in the advancements of organometallic chemistry. A common and foundational method for synthesizing propargylic alcohols involves the nucleophilic addition of a metalated alkyne to a carbonyl compound. For example, the synthesis of the related compound 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol (B1302281) can be achieved by treating trimethylsilylacetylene (B32187) with n-butyllithium to form a lithiated alkyne, which then reacts with benzaldehyde (B42025). smolecule.comacs.org

Specific synthetic routes to this compound (also known as 3-trimethylsilylprop-2-yn-1-ol) have been developed. One such method involves the rearrangement of 1-trimethylsiloxy-2-propyne using a Grignard reagent. arkat-usa.org Another approach involves the deprotection of a protected precursor, such as Tetrahydro-2-[[3-(trimethylsilyl)-2-propynyl]oxy]-2H-pyran, using an acid catalyst like Amberlyst-15 in methanol (B129727) to yield the desired alcohol in high yield. chemicalbook.com

The utility of this compound as a building block is demonstrated in various synthetic applications. It has been used in condensation reactions with diones like cyclohexane-1,3-dione and cyclopentane-1,3-dione to prepare more complex structures. rsc.org Furthermore, it participates in ruthenium-catalyzed alkene-alkyne coupling reactions, for example, with N-allyl lactic acid derivatives to form substituted pyrrolidinones. rsc.org A notable application of a derivative, 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol, was in a proposed synthetic route for the antibiotic Iclaprim, involving a Mitsunobu reaction. sci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

1-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-5-6(7)8(2,3)4/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQQCALTKUXQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Trimethylsilylprop 2 Yn 1 Ol

Organometallic Approaches in 1-Trimethylsilylprop-2-yn-1-ol Synthesis

Organometallic reagents are fundamental to the synthesis of this compound, providing reliable and high-yielding routes. These methods leverage the nucleophilic character of organometallic compounds to form the crucial carbon-carbon bond.

Lithiation of Terminal Acetylenes Followed by Silylation

A prevalent and well-established method for synthesizing silylacetylenes involves the deprotonation of a terminal alkyne using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with a silyl (B83357) halide. nih.gov This straightforward acid-base reaction is a cornerstone of organosilicon chemistry. thieme-connect.com

In a typical procedure for a related compound, trimethylsilylacetylene (B32187) is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). icm.edu.pl This generates a lithium acetylide, which is a potent nucleophile. Subsequent addition of an aldehyde, like benzaldehyde (B42025), to this solution results in the formation of the corresponding propargyl alcohol. icm.edu.plsmolecule.com While this example yields a phenyl-substituted analog, the same principle applies to the synthesis of the parent compound using formaldehyde (B43269) or a suitable equivalent as the electrophile. A yield of 93% has been reported for the synthesis of 3-(trimethylsilyl)prop-2-yn-1-ol using a similar general procedure. icm.edu.pl

The direct trimethylsilylation of a terminal alkyne can also be accomplished in a single step using lithium diisopropylamide (LDA) and trimethylsilyl (B98337) chloride (TMSCl) at low temperatures. nih.gov

Table 1: Representative Lithiation-Silylation Reaction

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Trimethylsilylacetylene, Benzaldehyde | n-Butyllithium | THF | -78 °C to room temperature | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 98% smolecule.com |

| Propargyl alcohol | n-Butyllithium, TMSCl | THF | Not specified | 3-(Trimethylsilyl)prop-2-yn-1-ol | 93% icm.edu.pl |

Grignard Reagent Mediated Syntheses with Carbonyl Electrophiles

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. acechemistry.co.ukchemguide.co.uk Their reaction with carbonyl compounds is a classic method for producing alcohols. acechemistry.co.uk The synthesis of this compound can be achieved using an appropriate Grignard reagent and a carbonyl electrophile.

One approach involves the reaction of ethynylmagnesium bromide with an appropriate electrophile. A specific method for preparing 3-trimethylsilylprop-2-yn-1-ol involves the rearrangement of 1-trimethylsiloxy-2-propyne using a Grignard reagent. Another strategy involves the reaction of a silyl-protected alkyne with a Grignard reagent, followed by partial hydrogenation and deprotection.

The general principle involves the addition of the Grignard reagent to the carbonyl carbon of an aldehyde or ketone. chemguide.co.uk For the synthesis of this compound, a key step would be the reaction of a trimethylsilylethynyl Grignard reagent with formaldehyde. The reaction must be conducted in a dry ether solvent, as Grignard reagents react with water. chemguide.co.uk

Direct Trimethylsilylation of Propyne (B1212725) and Related Alkynes

The direct silylation of terminal acetylenes provides a convenient route to silylacetylenes. nih.gov One specific example is the preparation of 1-(triisopropylsilyl)prop-1-yne, which involves the lithiation of propyne followed by reaction with triisopropylsilyl triflate. thieme-connect.com This highlights the general applicability of this method to various alkynes and silylating agents. The trimethylsilyl group can impart greater stability to the alkynyl system. thieme-connect.com

Catalytic Routes to this compound and its Analogs

Catalytic methods offer an efficient and atom-economical alternative for the synthesis of this compound and its derivatives. Transition metal catalysts, in particular, have been shown to be highly effective in promoting these transformations. mdpi.com

Iridium-Catalyzed Silylation Methods

Iridium catalysts have emerged as powerful tools for the silylation of C-H bonds. nih.gov Marciniec and co-workers demonstrated the direct silylation of terminal acetylenes using an iridium carbonyl catalyst and iodotrimethylsilane (B154268) in the presence of Hünig's base. nih.govthieme-connect.com This method is notable for its excellent yields and tolerance of hydroxyl and amino functional groups, although these groups also undergo silylation. nih.govthieme-connect.com

Iridium complexes can also catalyze the silylation of secondary C-H bonds, which is relevant for the synthesis of more complex analogs. escholarship.orgnih.gov For instance, iridium catalysts can be used for the dehydrogenative coupling of alcohols with silanes to form silyl ethers, which can then undergo further functionalization. nih.gov While not a direct synthesis of the target molecule, these iridium-catalyzed reactions showcase the versatility of this metal in organosilicon chemistry. csic.es

Other Transition Metal Catalyzed Preparations

Besides iridium, other transition metals such as ruthenium and nickel are also effective catalysts for reactions involving silylated alkynes. williams.edu For instance, ruthenium catalysts like [CpRu(MeCN)3]PF6 have been used in the cyclization of 3-(trimethylsilyl)prop-2-yn-1-ol with allylamine (B125299) derivatives. rsc.org This reaction proceeds through alkyne activation, followed by hydrosilylation and ring-closing metathesis.

Nickel catalysts, such as Ni(COD)2, have been employed in the stereospecific silylation of enol ethers to produce allylsilanes, demonstrating the utility of nickel in forming C-Si bonds. While these examples may not be direct syntheses of this compound, they illustrate the potential of various transition metals to catalyze key bond-forming steps in the synthesis of this compound and its analogs. libretexts.org

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. The application of microwave irradiation to reactions involving derivatives of this compound has led to significant improvements over conventional heating methods, particularly in the synthesis of heterocyclic compounds and in cascade reactions.

The use of microwave heating can dramatically reduce reaction times from hours to mere minutes. For instance, the condensation reaction for the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with yields up to 97% under microwave irradiation, whereas conventional methods required 290 minutes for a 78% yield. nih.gov Similarly, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was achieved in 8–9 minutes at 250 W, a stark contrast to the 10 hours of reflux needed traditionally. nih.gov

Microwave-assisted protocols have also been effectively employed for the ring-opening of epoxides with azoles to produce functionalized propanol (B110389) derivatives. In a solvent-free approach, heating a mixture of phenyl glycidyl (B131873) ether and imidazole (B134444) to 120 °C in a microwave for one minute yielded 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol. mdpi.com This method highlights the efficiency and environmental benefits of combining microwave heating with solvent-free conditions.

The following interactive table summarizes key findings in the microwave-assisted synthesis of derivatives related to the this compound scaffold.

Table 1: Examples of Microwave-Assisted Synthesis of Related Derivatives

| Reaction Type | Reactants | Microwave Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Triazole Thione Synthesis | Hydrazide, Carbon Disulfide, Hydrazine Hydrate | 10-25 min | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | up to 97% | nih.gov |

| Amino Triazole Synthesis | 2,4-Pentanediol, Diazotized compound | 8-9 min, 250 W | 3,5-Dibenzyl-4-amino-1,2,4-triazole | Not specified | nih.gov |

| Epoxide Ring Opening | Phenyl Glycidyl Ether, Imidazole | 1 min, 120 °C | 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol | 53% | mdpi.com |

| Epoxide Ring Opening | Phenyl Glycidyl Ether, Pyrazole | 1 min, 120 °C | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 73% | mdpi.com |

Chemo- and Regioselective Preparations of Substituted 1-Trimethylsilylprop-2-yn-1-ols

Controlling chemo- and regioselectivity is paramount when functionalizing multifunctional molecules like substituted propargyl alcohols. Research has focused on developing precise methods to direct reactions to a specific site, such as the alkyne or the hydroxyl group, and to control the orientation of addition across the triple bond.

A notable example is the regioselective trans-carboboration of propargyl alcohols. By selecting the appropriate base, the reaction of a propargyl alcohol with bis(pinacolato)diboron (B136004) (B₂(pin)₂) can be directed to achieve a net trans-carboboration. acs.org This methodology allows for the introduction of various carbon substituents (aryl, methyl, allyl) exclusively at the carbon atom distal to the hydroxyl group, a feat of significant synthetic value for building polyketide motifs. acs.org

Mechanochemical approaches have also provided a solvent-free, highly regioselective method for the synthesis of functionalized dihydropyrido[2,3-d]pyrimidines from propargyl alcohols and 6-aminouracils. nih.gov The reaction pathway and resulting product are dependent on the nature of the propargyl alcohol; tertiary alcohols proceed via an allenylation followed by cyclization, while secondary alcohols result in propargylation of the uracil. nih.gov

Furthermore, the synthesis of isoxazoles from propargyl alcohols using N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine (B1172632) hydrochloride proceeds regioselectively. researchgate.net This transformation is believed to occur through an electrophilic-intercepted Meyer-Schuster rearrangement to form an α-iodo enone/enal in situ, which then undergoes intermolecular cyclocondensation. researchgate.net The synthesis of the parent compound, 3-(Trimethylsilyl)-1-phenylprop-2-yn-1-ol, itself is achieved by the treatment of benzaldehyde with the lithium salt of trimethylsilylacetylene, demonstrating a fundamental regioselective C-C bond formation. asianpubs.org

The following table details research findings on selective preparations involving substituted propargyl alcohols.

Table 2: Examples of Chemo- and Regioselective Preparations

| Reaction Type | Substrate | Reagents/Catalyst | Selectivity Achieved | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| [3+3] Annulation | sec-Propargyl Alcohols, 6-Aminouracils | HFIP/p-TsOH (Ball Milling) | Regioselective propargylation | Dihydropyrido[2,3-d]pyrimidine | Excellent | nih.gov |

| Carboboration | Propargyl Alcohols | nBuLi, B₂(pin)₂, Pd₂(dba)₃/P(1-nap)₃ | Regioselective C-C bond formation distal to -OH group | trans-Carboborated Product | Good | acs.org |

| Nucleophilic Addition | Benzaldehyde, Trimethylsilylacetylene | n-BuLi in THF | Regioselective addition to carbonyl | 3-(Trimethylsilyl)-1-phenylprop-2-yn-1-ol | 100% | asianpubs.org |

| Isoxazole Synthesis | Propargyl Alcohols | NIS, t-BuNHOH·HCl | Regioselective formation of 3,5-substituted isoxazoles | 5-, 3-, and 3,5-substituted isoxazoles | Moderate to Good | researchgate.net |

Elucidation of Reactivity and Mechanistic Pathways of 1 Trimethylsilylprop 2 Yn 1 Ol

Role of the Trimethylsilyl (B98337) Group in Directing Reactivity and Regioselectivity

The trimethylsilyl (TMS) group plays a crucial role in modulating the reactivity and directing the regioselectivity of reactions involving 1-trimethylsilylprop-2-yn-1-ol and its derivatives. thieme-connect.com This is attributed to both steric and electronic effects. thieme-connect.com

From a steric standpoint, the bulky nature of the TMS group can hinder the approach of reagents to the adjacent acetylenic carbon, thereby directing reactions to the terminal carbon of the alkyne. wikipedia.org This steric hindrance can be exploited to control the regiochemical outcome of various addition and cyclization reactions. thieme-connect.com

Electronically, the silicon atom can stabilize an adjacent positive charge (β-carbocation stabilization) and also influence the electron density of the alkyne. This electronic influence is significant in reactions such as cycloadditions, where the regioselectivity can be dictated by the electronic properties of the silyl-substituted alkyne. thieme-connect.com For instance, in certain cycloaddition reactions, the regioselectivity observed with (trimethylsilyl)acetylene derivatives is reversed compared to their carbon analogues like tert-butyl substituted alkynes. nih.gov

Furthermore, the TMS group serves as an effective protecting group for the terminal alkyne. thieme-connect.comwikipedia.org It can be readily removed under mild conditions, such as treatment with fluoride (B91410) ions (e.g., TBAF) or potassium carbonate in methanol (B129727), to reveal the terminal alkyne for subsequent transformations. nih.gov This strategic use of the TMS group allows for selective reactions at other sites of the molecule while the alkyne remains protected.

The trimethylsilyl group can also facilitate certain reactions by enabling selective deprotonation at an adjacent position. acs.org This has been demonstrated in the context of Wittig rearrangements of related silyl-dihydropyrans, where the silyl (B83357) group allows for selective deprotonation, initiating the rearrangement process. acs.org

Transformations Involving the Propargylic Alcohol Moiety

The propargylic alcohol functionality in this compound is a key site for a variety of chemical transformations, including oxidations, nucleophilic additions, and rearrangements.

The oxidation of this compound provides access to the corresponding 3-trimethylsilylprop-2-ynal. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of manganese dioxide (MnO₂) doped on silica, often under microwave-assisted and solvent-free conditions. arkat-usa.org This method has been shown to be efficient for the synthesis of silyl- and germyl-prop-2-yn-1-als. arkat-usa.org The oxidation of related 3-trialkylsilyl(germyl)prop-2-yn-1-ols to propynals can also be accomplished with reagents like PCC/Al₂O₃. researchgate.net

These resulting α,β-acetylenic aldehydes are valuable intermediates that can participate in subsequent tandem or one-pot reactions. For example, the in situ generated propynals can be directly converted into ynimines through condensation with primary amines. arkat-usa.org This one-pot approach avoids the isolation of the potentially volatile and reactive propynal. arkat-usa.org

Furthermore, these silicon-containing propynals can undergo interesting cascade reactions. For instance, 3-trimethylsilylprop-2-ynal has been shown to react with 2-aminopyridine (B139424) under microwave irradiation in the presence of an acid catalyst to form N-(pyridin-2-yl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine-3,5-dicarbaldehyde. researchgate.net In the presence of diazabicyclooctane (DABCO), 3-trimethylsilylprop-2-ynal can undergo a quantitative trimerization to yield 4-trimethylsilylethynyl-4H-pyran-3,5-dicarbaldehyde. researchgate.net

The table below summarizes the oxidation of this compound and a subsequent tandem reaction.

| Starting Material | Reagent/Conditions | Product | Notes |

| This compound | MnO₂/SiO₂, Microwave | 3-Trimethylsilylprop-2-ynal | Efficient solvent-free oxidation. arkat-usa.org |

| 3-Trimethylsilylprop-2-ynal | 2-Aminopyridine, Acid catalyst, Microwave | N-(pyridin-2-yl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine-3,5-dicarbaldehyde | Example of a subsequent tandem process. researchgate.net |

The alkyne in this compound and its derivatives can be activated towards nucleophilic attack. This activation is often facilitated by transition metal catalysts, particularly gold complexes. ucl.ac.uknih.gov Gold(I) catalysts are highly π-acidic and can activate the carbon-carbon triple bond, making it susceptible to attack by various nucleophiles. nih.gov

A range of nucleophiles, including water, alcohols, amines, and carbon-based nucleophiles, can add across the alkyne. ucl.ac.uk The regioselectivity of these additions is influenced by the substitution pattern of the alkyne and the nature of the catalyst. For unsymmetrical alkynes, the addition generally follows Markovnikov's rule, proceeding through the more stable carbocation intermediate. ucl.ac.uk

In the context of propargylic alcohols, silver catalysts can also promote the substitution of the hydroxyl group with various oxygen, carbon, and nitrogen nucleophiles. ucl.ac.uk This provides a pathway to a diverse array of substituted alkynes.

Alkynes that are conjugated with electron-withdrawing groups are known as activated alkynes and are particularly good Michael acceptors for nucleophilic conjugate addition. nih.gov While this compound itself does not have a strongly activating group in direct conjugation, its derivatives, such as the corresponding ynones formed by oxidation, are highly activated. nih.gov

The table below provides examples of nucleophilic additions to activated alkyne systems derived from or related to this compound.

| Alkyne Substrate | Catalyst/Reagent | Nucleophile | Product Type |

| Propargylic Alcohols | Gold(I) Catalyst | Water/Alcohols | Carbonyl Compounds/Ethers nih.gov |

| Propargylic Alcohols | Silver(I) Catalyst | O, C, N Nucleophiles | Substituted Alkynes ucl.ac.uk |

| Ynones (from oxidation) | Base | Thiols | Thiol-yne Adducts nih.gov |

This compound and related propargylic alcohols can undergo rearrangement reactions, with the Meyer-Schuster rearrangement being a prominent example. ucl.ac.ukwikipedia.org This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction typically proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group and subsequent tautomerization. wikipedia.org

The Meyer-Schuster rearrangement can be promoted by various catalysts, including strong acids, transition metals (e.g., gold, ruthenium), and Lewis acids. ucl.ac.ukwikipedia.org Gold catalysts have been shown to be particularly effective, allowing the reaction to proceed under mild, often room temperature, conditions with high E-selectivity for the resulting enone. ucl.ac.uk Phosphorus-based Brønsted acids have also been utilized to mediate this rearrangement. rsc.orgresearchgate.net

For primary propargylic alcohols, the rearrangement leads to highly reactive terminal enones, which can then undergo further reactions, such as conjugate addition, in a one-pot fashion. ucl.ac.uk In some cases, depending on the reaction conditions and the substrate, hydration of the alkyne to form a β-hydroxyketone can compete with or even dominate over the Meyer-Schuster rearrangement. ucl.ac.uk

The table below presents examples of catalysts used for the Meyer-Schuster rearrangement of propargylic alcohols.

| Propargylic Alcohol Type | Catalyst | Product | Key Features |

| Secondary/Tertiary | Gold(I) Catalyst | E-Enones | High yield and selectivity at room temperature. ucl.ac.uk |

| Various | Phosphorus-based Brønsted Acids | Enones/Enals | Metal-free conditions. rsc.orgresearchgate.net |

| Primary | Gold(I) Catalyst | Terminal Enones | Can be used in subsequent one-pot reactions. ucl.ac.uk |

While not a direct reaction of this compound itself, its derivatives can be precursors to substrates for Wittig-type rearrangements. Specifically, 2-silyl-dihydropyrans, which can be synthesized from silyl-substituted propargylic alcohols through a series of steps, undergo fascinating ucl.ac.ukrsc.org- and acs.orgucl.ac.uk-Wittig rearrangements. acs.org

These rearrangements are typically initiated by deprotonation adjacent to the silyl group, leading to a carbanion that then undergoes rearrangement. acs.orgorganic-chemistry.org The regioselectivity of these rearrangements, favoring either the ucl.ac.ukrsc.org- or acs.orgucl.ac.uk-pathway, is influenced by both steric and electronic factors. acs.org For instance, the steric bulk of the silyl group can favor the acs.orgucl.ac.uk-rearrangement. acs.org Electron-donating groups on an aryl substituent can also direct the reaction towards the acs.orgucl.ac.uk-pathway, while electron-withdrawing groups favor the ucl.ac.ukrsc.org-rearrangement. acs.org

The ucl.ac.ukrsc.org-Wittig rearrangement of these silyl-dihydropyrans leads to the formation of α-silylcyclopentenols, while the acs.orgucl.ac.uk-pathway yields (α-cyclopropyl)acylsilanes. acs.org This divergent reactivity allows for the synthesis of complex cyclic structures with high diastereoselectivity. acs.org

The table below summarizes the factors influencing the regioselectivity of Wittig rearrangements of 2-silyl-dihydropyrans.

| Factor | Favors ucl.ac.ukrsc.org-Wittig | Favors acs.orgucl.ac.uk-Wittig | Product of ucl.ac.ukrsc.org-Wittig | Product of acs.orgucl.ac.uk-Wittig |

| Electronic (Aryl Substituent) | Electron-withdrawing groups | Electron-donating groups | α-Silylcyclopentenols | (α-Cyclopropyl)acylsilanes acs.org |

| Steric (Silyl Group) | Less bulky silyl groups | More bulky silyl groups | α-Silylcyclopentenols | (α-Cyclopropyl)acylsilanes acs.org |

Propargylic Alcohol Rearrangements (e.g., Meyer-Schuster Rearrangement)

Cycloaddition Reactions of this compound and its Derivatives

The carbon-carbon triple bond in this compound and its derivatives can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems. nih.govfiveable.me

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction. libretexts.org Ynones derived from the oxidation of this compound can act as dienophiles in these reactions. The presence of the silyl group can be important for the outcome of the reaction. For example, the Diels-Alder reaction of 1-aryl-3-trimethylsilylprop-2-yn-1-ones with 2,3-dimethyl-1,3-butadiene, in the presence of a Lewis acid, can lead to cyclohexadiene products that subsequently undergo a Nazarov cyclization. uib.no

Another important class of cycloadditions is the [3+2] cycloaddition, often involving 1,3-dipoles. For instance, the reaction of trimethylsilyl azide (B81097) with 3-trimethylsilylprop-2-ynal (derived from the oxidation of this compound) leads to the formation of 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde. researchgate.net This reaction demonstrates the utility of silyl-substituted alkynes in the synthesis of triazoles, which are important heterocyclic motifs.

The trimethylsilyl group plays a significant role in these cycloadditions, influencing both the reactivity and the regioselectivity of the process. nih.gov In some cases, the silyl group can be subsequently removed, providing access to products that would be difficult to synthesize directly. nih.gov

The table below lists some examples of cycloaddition reactions involving derivatives of this compound.

| Cycloaddition Type | Reactants | Product Type |

| [4+2] Diels-Alder | 1-Aryl-3-trimethylsilylprop-2-yn-1-one + Diene | Cyclohexadiene derivatives uib.no |

| [3+2] Dipolar Cycloaddition | 3-Trimethylsilylprop-2-ynal + Trimethylsilyl azide | 1,2,3-Triazole derivative researchgate.net |

| [4+2] Cycloaddition | (Trimethylsilyl)acetylene derivative + Azetidin-3-one | Piperidine derivative nih.gov |

Formation of Heterocyclic Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of a range of heterocyclic compounds, including indolizines, oxazoles, tetrahydropyridines, and benzothiopyranones. nih.gov

Indolizines: The reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with ethyl 2-pyridylacetate (B8455688) yields a trimethylsilyl-substituted indolizine (B1195054). nih.gov This transformation highlights the utility of silylated propargyl alcohols in constructing the indolizine core, a structural motif present in various natural products and biologically active compounds. nih.govijettjournal.org The synthesis of indolizines can be achieved through several strategies, including condensation reactions and cycloadditions. jbclinpharm.org Metal-catalyzed cycloisomerization of propargylpyridines is a common method for indolizine synthesis. ijettjournal.orgxmu.edu.cn

Oxazoles: Acid-catalyzed reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with primary amides provides an efficient route to 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles in high yields. nih.gov p-Toluenesulfonic acid (PTSA) is noted as a particularly effective Brønsted acid for this conversion. nih.gov This method offers a direct entry to functionalized oxazoles, which are important heterocyclic systems in medicinal chemistry.

Tetrahydropyridines: 1-Alkyl- or 1-aryl-substituted 2-(trimethylsilyl)acetylenes, derived from the corresponding alcohols, serve as effective substitutes for terminal acetylenes in the synthesis of tetrahydropyridines. nih.gov The presence of the trimethylsilyl group facilitates the generation of an azomethine ylide, a key intermediate in a subsequent intramolecular aza-cyclization reaction. nih.gov The resulting 2-silyl-1,2-dihydropyridine can be further transformed through reductive desilylation to afford the desired tetrahydropyridine. nih.gov

Benzothiopyranones: In a decarbonylative cyclization process, the reaction of thioisatin with 1-(trimethylsilyl)prop-1-yne, a derivative of this compound, leads to the formation of a single regioisomer of 3-(trimethylsilyl)-4H-benzothiopyran-4-one. nih.govthieme-connect.com This contrasts with the reaction using (trimethylsilyl)acetylene, which results in a mixture of regioisomers, underscoring the directing effect of the propargylic substituent. nih.govthieme-connect.com

[2+3] Cycloadditions

This compound and its derivatives are key participants in [2+3] cycloaddition reactions, most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsioc-journal.cn

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC): The CuAAC reaction is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. sioc-journal.cnnih.gov This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. nih.govmdpi.com this compound, after in situ desilylation to reveal the terminal alkyne, can readily participate in this transformation. The resulting triazole products are valuable in various fields, including medicinal chemistry and materials science. sioc-journal.cn The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govbeilstein-journals.org Various copper sources and ligands can be employed to facilitate the reaction under different conditions, including aqueous and solvent-free systems. mdpi.combeilstein-journals.org

| Reactant 1 (Alkyne Source) | Reactant 2 (Azide) | Catalyst System | Product | Ref. |

| This compound (after desilylation) | Benzyl azide | Copper(I) | 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole | sioc-journal.cnmdpi.com |

| Phenylacetylene | 2-Picolyl azide | Cu(OAc)₂·H₂O | 1-(2-Picolyl)-4-phenyl-1H-1,2,3-triazole | mdpi.com |

| (Prop-2-yn-1-yloxy)benzene | Benzyl azide | Copper(II) sulfate, Sodium ascorbate | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole | beilstein-journals.org |

Cross-Coupling Methodologies Utilizing this compound and its Derivatives

The versatility of this compound extends to its application in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Bond Forming Reactions

Derivatives of this compound are valuable partners in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Stille couplings. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgwalisongo.ac.id After removal of the trimethylsilyl group, this compound can be used as the terminal alkyne component in Sonogashira couplings. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgwalisongo.ac.id The reaction proceeds under mild conditions and tolerates a wide range of functional groups. walisongo.ac.id

| Alkyne | Aryl/Vinyl Halide | Catalysts | Base | Product | Ref. |

| 2-Methyl-3-butyn-2-ol | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 4-Phenyl-2-methyl-3-butyn-2-ol | walisongo.ac.id |

| Trimethylsilylacetylene (B32187) | 1-Bromo-4-iodobenzene | Pd catalyst, Cu catalyst | Base | Bis(4-bromophenyl)acetylene | wikipedia.org |

| Phenylacetylene | Iodobenzene | Au/CeO₂ | - | Diphenylacetylene | wikipedia.org |

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While direct use of this compound in Stille coupling is less common, its derivatives, particularly those converted to organostannanes, can participate in this C-C bond-forming reaction. organic-chemistry.orgwikipedia.org The reaction is known for its tolerance of a wide variety of functional groups. numberanalytics.com The choice of ligands and additives can significantly influence the reaction's efficiency. numberanalytics.comharvard.edu

Catalytic Propargylation Reactions with Quinones

This compound and its derivatives have been successfully employed in the catalytic propargylation of quinones. nih.govresearchgate.net This reaction provides a direct method for the functionalization of quinone scaffolds, which are important structural motifs in biologically active compounds. nih.gov

An efficient method for the propargylation of quinones has been developed utilizing the cooperative catalytic effect of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) and a Hantzsch ester. researchgate.netacs.org This approach allows for the conversion of a broad range of propargylic alcohols, including derivatives of this compound, into the corresponding propargylated quinone derivatives in good to excellent yields. nih.govresearchgate.net The proposed mechanism involves a redox chain reaction. nih.govacs.org This method represents a significant advancement over traditional multi-step procedures for quinone derivatization. nih.gov

| Quinone | Propargylic Alcohol | Catalysts | Product | Ref. |

| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | Sc(OTf)₃, Hantzsch ester | Propargylated Coenzyme Q₀ derivative | nih.govacs.org |

| Various p-quinones | Various propargylic alcohols | Co(OAc)₂, Mn(OAc)₃·2H₂O | Heteroatom-substituted p-quinones | nih.gov |

Catalytic Transformations Mediated by 1 Trimethylsilylprop 2 Yn 1 Ol

Gold-Catalyzed Reactivity and Cycloisomerizations of Propargylic Alcohols

Gold catalysts have proven to be exceptionally effective in mediating the reactions of propargylic alcohols like 1-trimethylsilylprop-2-yn-1-ol. ucl.ac.uk These catalysts activate the alkyne moiety, rendering it susceptible to nucleophilic attack. ucl.ac.uk This activation facilitates a range of transformations, including cycloisomerization reactions. nih.govfrontiersin.org

In the presence of a gold(I) catalyst, this compound can undergo intramolecular cyclization. For instance, gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which can be derived from this compound, leads to the formation of valuable indole (B1671886) derivatives. nih.gov The reaction is proposed to proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the tethered nucleophile. nih.gov

Furthermore, gold catalysis can facilitate tandem reactions. A notable example is the tandem propargylation of aldehydes and subsequent cycloisomerization. In this process, a bifunctional phosphine (B1218219) ligand enables the initial gold-catalyzed addition of the propargylic C-H bond to an aldehyde, forming a homopropargylic alcohol intermediate. This intermediate then undergoes a silyl-migrative cyclization to yield 3-silyl-4,5-dihydrofurans. The steric bulk and the remote tertiary amino group of the ligand are crucial for facilitating the concerted silyl (B83357) migration and C-O bond formation.

A summary of representative gold-catalyzed reactions is presented below:

| Reactant(s) | Catalyst System | Product(s) | Yield (%) | Reference |

| 1-(2-(Tosylamino)phenyl)prop-2-yn-1-ols | Au(I) catalyst, N-iodosuccinimide (NIS) | 1H-Indole-2-carbaldehydes, (E)-2-(iodomethylene)indolin-3-ols | 70-99 | nih.gov |

| Aldehyde, Silylated alkyne | Au(I) catalyst, Biphenyl-2-ylphosphine ligand | Dihydrofuran derivatives | Moderate to good | |

| Pyrrol-yn-glycol derivatives | IPrAuNTf2 | 4-Hydroxyindoles | Good to high | acs.org |

Scandium(III) Trifluoromethanesulfonate (B1224126) in Propargylation Processes

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) is a water-stable Lewis acid that effectively catalyzes various organic transformations. wikipedia.orgresearchgate.net It has been successfully employed in the propargylation of Coenzyme Q₀ (CoQ₀) using propargylic alcohols, including derivatives of this compound. acs.org

The reaction involves the cooperative effect of Sc(OTf)₃ and a Hantzsch ester, proceeding through a redox chain reaction mechanism. acs.org This process allows for the efficient synthesis of CoQ₀ derivatives containing a triple bond in good to excellent yields. acs.org The proposed mechanism suggests that Sc(OTf)₃ catalyzes the formation of a dimeric propargylic intermediate, which then undergoes an electrophilic aromatic substitution with the hydroquinone (B1673460) form of CoQ₀. Both Sc(OTf)₃ and the Hantzsch ester are essential for the successful propargylation. acs.org

The table below outlines the key components and outcomes of this catalytic system:

| Substrates | Catalyst System | Product | Key Features | Reference |

| Coenzyme Q₀, 1-Aryl-3-(trimethylsilyl)prop-2-yn-1-ols | Sc(OTf)₃, Hantzsch ester | Propargylated Coenzyme Q₀ derivatives | Cooperative catalysis, Redox chain mechanism | acs.org |

Rhodium-Catalyzed Cyclizations and Transformations

Rhodium catalysts are instrumental in promoting various cyclization reactions. nih.govrsc.org Specifically, Rh(I) complexes have been utilized in the cyclization of 1-arylprop-2-yn-1-ol derivatives, which can be synthesized from the corresponding aryl aldehydes and acetylides. nih.gov This method provides an efficient route to cyclopentanone (B42830) derivatives fused with an aromatic ring. The reaction proceeds through a hydrorhodation-1,4-rhodium migration sequence. nih.gov

Rhodium catalysis also enables the arylative and alkenylative cyclization of 1,5-enynes. sioc.ac.cn This transformation proceeds through a novel mechanism involving a metal vinylidene-mediated geminal carbometalation of the alkyne. This process efficiently couples 1,5-enynes with a variety of aryl- and alkenylboronic acids to produce 1-substituted cyclopentene (B43876) products under mild conditions. sioc.ac.cn

Furthermore, rhodium-catalyzed cascade reactions of 1,6-enynes have been developed, involving addition, cyclization, and β-oxygen elimination steps. kyoto-u.ac.jp These catalytic systems demonstrate the versatility of rhodium in constructing complex cyclic and polycyclic frameworks. iyte.edu.tr

| Reactant Type | Catalyst System | Product Type | Mechanistic Feature | Reference |

| 1-Arylprop-2-yn-1-ols | [Rh(cod)₂]₂(BF₄), P(p-tolyl)₃ | Fused cyclopentanones | Hydrorhodation-1,4-rhodium migration | nih.gov |

| 1,5-Enynes, Aryl/Alkenylboronic acids | [Rh(OH)(COD)]₂/TEA/MeOH | 1-Substituted cyclopentenes | Geminal carbometalation | sioc.ac.cn |

| 1,6-Diynes, Arylboronic acids | [Rh(cod)(OH)]₂ | 1,2-Dialkylidenecycloalkanes | Arylative cyclization | iyte.edu.tr |

FeCl₃/N,N'-Dimethylethylenediamine Catalysis in Arylalkyne Synthesis

Iron(III) chloride (FeCl₃), in combination with N,N'-dimethylethylenediamine, serves as an efficient catalytic system for certain organic transformations. While direct catalysis involving this compound with this specific system is not extensively documented in the provided context, the components themselves are known catalysts. FeCl₃ is a versatile Lewis acid catalyst for various reactions, including the synthesis of N,N'-diarylformamidines. scirp.org N,N'-Dimethylethylenediamine is a bidentate ligand often used in coordination chemistry and can enhance the stability and reactivity of metal catalysts. It is plausible that this combination could be explored for cross-coupling reactions to synthesize arylalkynes, although specific examples with this compound require further investigation.

Silver-Catalyzed Substitution Reactions of Propargylic Alcohols

Silver catalysts are known to promote the substitution of the hydroxyl group in propargylic alcohols with various nucleophiles. ucl.ac.uk This reactivity offers a direct route to functionalized alkynes. Silver(I) salts can catalyze the protiodesilylation of 1-(trimethylsilyl)-1-alkynes, demonstrating the lability of the silyl group under these conditions. organic-chemistry.org This process can be highly chemoselective. organic-chemistry.org

Moreover, silver catalysts have been effectively used in carboxylation and cyclization reactions of propargylic alcohols with carbon dioxide, leading to the synthesis of heterocyclic compounds under mild conditions. rsc.org The activation of the carbon-carbon triple bond by the Lewis acidic silver catalyst is a key step in these transformations, facilitating nucleophilic attack. nsf.gov

| Reactant | Catalyst | Transformation | Product | Reference |

| Propargylic alcohols | Silver catalyst | Substitution with nucleophiles (O, C, N) | Substituted alkynes | ucl.ac.uk |

| 1-(Trimethylsilyl)-1-alkynes | AgNO₃ | Protiodesilylation | Terminal alkynes | organic-chemistry.org |

| Propargylic alcohols | Silver catalyst | Carboxylation with CO₂ followed by cyclization | Heterocyclic compounds | rsc.org |

Stereoselective and Asymmetric Synthesis Leveraging 1 Trimethylsilylprop 2 Yn 1 Ol

Enantioselective Alkynylation of Aldehydes with Silylated Alkynes

The enantioselective addition of alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields chiral propargylic alcohols, which are versatile building blocks in organic synthesis. researchgate.netresearchgate.netbenthamdirect.com The use of silylated alkynes, such as those derived from 1-trimethylsilylprop-2-yn-1-ol, in these reactions has been extensively studied.

One of the pioneering examples of enantioselective alkyne addition involved the use of lithium acetylides in the presence of a stoichiometric amount of a chiral ligand. nih.gov For instance, the deprotonation of trimethylsilylacetylene (B32187) with n-butyllithium, followed by the addition of a chiral amino alcohol, allowed for the enantioselective addition to aldehydes. nih.gov Lowering the reaction temperature was found to be crucial for achieving high enantiomeric excess (ee), as it minimizes the non-catalyzed background reaction. nih.gov

A significant advancement in this area was the development of catalytic asymmetric methods. The use of zinc-based reagents in conjunction with chiral catalysts has proven to be highly effective. researchgate.net Chiral amino alcohols, such as N-methylephedrine, can catalyze the addition of terminal alkynes to aldehydes in the presence of Zn(OTf)₂ with high enantioselectivity. organic-chemistry.org This method is operationally simple and tolerates a wide range of solvents and reaction conditions, even in the presence of air and moisture. organic-chemistry.org The proposed mechanism involves the formation of a chiral zinc-amino alcohol complex that coordinates to both the alkyne and the aldehyde, facilitating the enantioselective transfer of the alkynyl group. nih.gov

Titanium and indium-based catalytic systems have also been successfully employed. nih.govorganic-chemistry.org For example, a catalyst generated from In(III) salts and BINOL can effectively promote the asymmetric alkynylation of a broad scope of aldehydes. organic-chemistry.org Mechanistic studies suggest a bifunctional character for the catalyst, activating both the alkyne and the aldehyde. organic-chemistry.org Similarly, titanium-BINOL complexes have been independently developed for the enantioselective alkynylation of aromatic aldehydes. nih.gov

More recently, chromium-catalyzed asymmetric alkynylations of aldehydes with 1-haloalkynes have been reported, providing another avenue to enantioenriched propargyl alcohols. acs.org The use of a tethered bis(8-quinolinato) chromium catalyst allows for good yields and high enantioselectivities. acs.org

The following table summarizes representative examples of enantioselective alkynylation of aldehydes where silylated alkynes or related structures are involved:

| Catalyst/Ligand System | Aldehyde | Alkyne | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / N-methylephedrine | Benzaldehyde (B42025) | Phenylacetylene | 99% | organic-chemistry.org |

| In(III) / BINOL | Benzaldehyde | Phenylacetylene | High | organic-chemistry.org |

| Ti(Oi-Pr)₄ / BINOL | Benzaldehyde | Phenylacetylene | up to 98% | nih.gov |

| Cr-tethered bis(8-quinolinato) | Benzaldehyde | 1-Iodo-1-octyne | up to 92% | acs.org |

| (1S,2R)-(-)-N,N-Dibutylnorephedrine | Benzaldehyde | (Trimethylsilyl)acetylene | Moderate | rsc.org |

Diastereoselective Control in Reactions Involving this compound

This compound and its derivatives are valuable substrates for achieving high levels of diastereoselectivity in various transformations. The steric bulk and electronic properties of the trimethylsilyl (B98337) group play a crucial role in directing the stereochemical outcome of these reactions.

One notable application is in the diastereoselective addition of organometallic reagents derived from silylated propargyl halides to carbonyl compounds. For instance, organocerium(III) reagents, generated from the transmetalation of Grignard reagents with cerium salts, exhibit significantly improved diastereoselectivity in their addition to aldehydes compared to the original Grignard reagents. uni-konstanz.de The reaction of the organocerium reagent derived from 3-bromo-1-(trimethylsilyl)but-1-yne with benzaldehyde can proceed with high diastereoselectivity, favoring the formation of one diastereomer of the corresponding β-acetylenic alcohol. uni-konstanz.de

The addition of allenylzinc compounds, prepared from precursors like the methoxymethyl ether of this compound, to tert-butanesulfinyl (t-BS) imines can also be highly diastereoselective. core.ac.uk These reactions can proceed via a kinetic resolution to afford chiral anti-1,2-amino alcohols with high diastereomeric ratios. The stereochemical outcome is rationalized by a model where the zinc atom coordinates to the nitrogen of the sulfinyl group, and the nucleophile attacks from the less sterically hindered face of the imine. core.ac.uk

Furthermore, the stereochemistry of the starting material can direct the outcome of subsequent reactions. For example, in the synthesis of γ-silyl carbocations, the stereochemistry of isomeric cyclopropylcarbinyl alcohols containing a trimethylsilyl group dictates the formation of different products upon solvolysis. beilstein-journals.org The assignment of stereochemistry in the products can often be confirmed by NMR spectroscopy, where the trimethylsilyl group's chemical shift is influenced by the proximity of other substituents. beilstein-journals.org

The following table presents examples of diastereoselective reactions involving derivatives of this compound:

| Reactants | Reagent | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde, Organocerium from 3-bromo-1-(trimethylsilyl)but-1-yne | Ce(Oi-Pr)₃ | β-Acetylenic alcohol | up to 95:5 | uni-konstanz.de |

| t-BS imine, Allenylzinc from MOM-protected this compound | ZnBr₂ | anti-1,2-Amino alcohol | High | core.ac.uk |

| Cyclopropylcarbinyl mesylate with TMS group | Solvolysis | Cyclobutene and homoallylic products | Product distribution depends on starting stereoisomer | beilstein-journals.org |

Design of Chiral Auxiliaries and Catalysts for Asymmetric Transformations

The principles of asymmetric synthesis often rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity. pnas.orgnih.govyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orglookchem.com After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.org this compound and related structures can serve as building blocks for the synthesis of such chiral entities.

Chiral ligands are crucial components of asymmetric catalysts, modifying the reactivity and selectivity of a metal center to favor the formation of one enantiomer over the other. pnas.orgpnas.org The design of effective chiral ligands is a central theme in asymmetric catalysis. sonar.ch While C₂-symmetric ligands have historically been dominant, nonsymmetrical ligands have gained prominence for their success in various metal-catalyzed reactions. pnas.orgsonar.ch

For instance, chiral amino alcohols derived from natural products or synthesized from simple precursors can be used as ligands in metal-catalyzed reactions. researchgate.net The enantioselective addition of dialkylzinc reagents to aldehydes, for example, can be catalyzed by chiral amino alcohols, leading to optically active secondary alcohols. researchgate.net Similarly, the reaction of 3-trimethylsilylprop-2-ynal with diethylzinc (B1219324) in the presence of a chiral pyrrolidinyl-based methanol (B129727) catalyst affords the corresponding chiral alcohol with good enantiomeric excess. rsc.orgresearchgate.net

The development of novel chiral ligands and catalysts is an ongoing area of research. For example, phosphinooxazoline (PHOX) ligands have proven highly effective in palladium-catalyzed asymmetric allylic substitutions. researchgate.net The synthesis of these ligands often starts from readily available chiral precursors. The structural and electronic properties of these ligands are fine-tuned to achieve high levels of enantiocontrol in specific reactions. bohrium.com

While this compound is not a direct precursor to a widely used "named" chiral auxiliary, its functional groups allow for its incorporation into more complex chiral structures that can act as ligands or auxiliaries. The propargyl alcohol moiety can be modified to create bidentate or polydentate ligands for metal coordination.

The table below provides examples of chiral ligands and their applications in asymmetric synthesis, illustrating the principles that could be applied to derivatives of this compound.

| Chiral Ligand/Auxiliary Type | Reaction Type | Metal | Key Feature | Reference |

| Evans Oxazolidinones | Aldol Reactions | Boron | Forms a rigid chelated transition state | wikipedia.org |

| (1S,2R)-(-)-N,N-Dibutylnorephedrine | Alkynylation of Aldehydes | Zinc | In situ formation of a chiral catalyst | rsc.org |

| Phosphinooxazoline (PHOX) | Allylic Alkylation | Palladium | Modular and tunable P,N-ligand | researchgate.net |

| (S)-(+)-(1-Methylpyrrolidin-2-yl)diphenylmethanol | Alkylation of Alkynyl Aldehydes | Zinc | Catalytic asymmetric synthesis | rsc.orgresearchgate.net |

Stereochemical Implications of Trimethylsilyl Group Migration and Retention in Synthetic Sequences

The migration of a trimethylsilyl (TMS) group, particularly in what is known as the Brook rearrangement, has significant stereochemical implications. wikipedia.orgnumberanalytics.comorganic-chemistry.org The Brook rearrangement involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom, typically under basic conditions. organic-chemistry.orgalfa-chemistry.com This process is driven by the formation of the strong silicon-oxygen bond. organic-chemistry.org

A key stereochemical feature of the pnas.orgsonar.ch-Brook rearrangement is that it proceeds with retention of configuration at the migrating silicon center. wikipedia.org However, at the carbon center from which the silyl group migrates, inversion of configuration is typically observed. wikipedia.org This predictable stereochemical outcome makes the Brook rearrangement a useful tool in stereocontrolled synthesis.

Conversely, reactions can be designed where the retention of the TMS group at a specific position is crucial for controlling the stereochemistry of subsequent steps. The β-silyl effect, which is the stabilization of a carbocation β to a silicon atom, can influence the stereochemical course of a reaction. For example, Friedel-Crafts alkylations using chiral α-aryl alcohols containing a TMS group have been shown to proceed with retention of configuration. researchgate.net This "memory of chirality" is attributed to the stabilizing effect of the β-silyl group on the carbocation intermediate. researchgate.net

The migration of a TMS group is not limited to carbon-to-oxygen rearrangements. Intramolecular migration of a TMS group from an oxygen atom to a charge-retaining fragment has been observed in the mass spectra of TMS-derivatized cholesterol oxidation products. nih.gov Furthermore, complex migrations of the TMS group have been studied in the reactions of certain carbenes, where the rearrangement pathway can involve the formation of silacyclopropane (B577268) intermediates. nih.gov

The stereochemical outcome of reactions involving the TMS group is summarized in the table below:

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| pnas.orgsonar.ch-Brook Rearrangement | Intramolecular C to O migration | Retention at Si, Inversion at C | wikipedia.org |

| Friedel-Crafts Alkylation (β-silyl substrate) | β-Silyl effect on carbocation | Retention of configuration | researchgate.net |

| Solvolysis (β-silyl substrate) | Neighboring group participation | Retention of configuration | nih.gov |

| Tamao-Fleming Oxidation | Oxidation of a C-Si bond | Retention of configuration | cam.ac.uk |

Applications of 1 Trimethylsilylprop 2 Yn 1 Ol in Complex Molecule Synthesis

Strategic Precursor in Natural Product Total Synthesis

The strategic importance of 1-trimethylsilylprop-2-yn-1-ol is prominently highlighted in the total synthesis of various natural products. Its ability to introduce a propargyl alcohol moiety, a common structural motif in many bioactive molecules, makes it a key starting material or intermediate.

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA), and play a critical role in the resolution of inflammation. sci-hub.semdpi.comresearchgate.net The synthesis of these complex molecules is a significant challenge due to their stereochemical complexity and the presence of multiple double bonds. While direct one-step utilization of this compound in the synthesis of Resolvin D5 (RvD5) is not prominently documented, it serves as a crucial starting material for key synthons required for the assembly of resolvins and related lipid mediators. mdpi.com

For instance, a synthetic strategy towards a key synthon for resolvins and maresins commences with commercially available 3-(trimethylsilyl)prop-2-yn-1-ol. mdpi.com This starting material undergoes a sequence of reactions, including reduction of the alkyne to a trans-alkene, oxidation of the primary alcohol to an aldehyde, and subsequent chain elongation steps, to furnish a more complex building block. This elaborated synthon is then utilized in coupling reactions to construct the full carbon skeleton of the target resolvin derivative. The biosynthesis of D-series resolvins like RvD5 involves enzymatic oxidation of DHA. mdpi.comnih.gov The total synthesis of these molecules often relies on convergent strategies, where key fragments are synthesized independently and then coupled, frequently employing methodologies like Sonogashira or Wittig reactions. sci-hub.semdpi.com

Table 1: Synthetic Utility of this compound in Resolvin Synthesis

| Starting Material | Key Transformation | Resulting Synthon/Fragment | Application |

|---|

Retinoids, a class of compounds derived from vitamin A, are essential for various biological processes, including vision and cell differentiation. beilstein-archives.orgcore.ac.ukroutledge.com The synthesis of retinoid analogues, such as (R)-all-trans-13,14-dihydroretinol, is crucial for investigating their biological functions due to their limited natural availability. beilstein-archives.org In the stereoselective total synthesis of (R)-all-trans-13,14-dihydroretinol, a derivative of this compound plays a pivotal role. beilstein-archives.orgcaymanchem.com

A key step in this synthesis involves a Horner-Wadsworth-Emmons (HWE) olefination reaction. To optimize the E-selectivity of this reaction, model studies were performed using a readily available TMS-protected propargyl phosphonate (B1237965), which is derived from this compound. beilstein-archives.orgcaymanchem.com This phosphonate reagent is crucial for the construction of the trien-yne carbon skeleton of the dihydroretinol molecule. The trimethylsilyl (B98337) group serves to protect the terminal alkyne during the olefination reaction and can be selectively removed in a subsequent step to allow for further functionalization.

Table 2: Role in Dihydroretinol Synthesis

| Reagent Derived from this compound | Reaction Type | Purpose in Synthesis |

|---|

The utility of this compound and its derivatives extends to the synthesis of a diverse array of other bioactive molecules and complex natural product scaffolds.

Complanadine A: This Lycopodium alkaloid is a complex, unsymmetrical dimer of lycodine (B1675731) and has shown promise as a lead compound for treating neurodegenerative disorders. In a synthetic approach towards Complanadine A, the direct trimethylsilylation of a terminal alkyne, a reaction that can be performed on propargyl alcohol derivatives, is a key step for the preparation of a buta-1,3-diyne precursor. nih.gov This silylated diyne is then utilized in a [2+2+2] cycloaddition reaction to construct the core pyridine (B92270) ring structure of the natural product.

Indiacens: While a direct synthetic route employing this compound for Indiacens was not found in the reviewed literature, the methodologies used in the synthesis of related complex polycyclic aromatic hydrocarbons often involve precursors that can be derived from silylated propargyl alcohols. The functional group transformations enabled by this reagent are applicable to the construction of the intricate frameworks found in such molecules.

Rubrene (B42821): Rubrene is a polycyclic aromatic hydrocarbon known for its applications in organic light-emitting diodes (OLEDs) and as a dye in chemiluminescent systems like glow sticks. The synthesis of rubrene can proceed through a precursor, 1,1,3-triphenylprop-2-yn-1-ol, which is structurally related to derivatives of this compound. nih.gov The synthesis of this precursor involves the addition of a phenylacetylide anion to benzophenone. nih.gov Silylated propargyl alcohols can be readily converted to the corresponding acetylides, highlighting their potential as starting materials in such synthetic sequences.

Applications in Retinoid Synthesis (e.g., Dihydroretinol)

Building Block for Pharmaceutical Intermediates (e.g., Iclaprim)

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceutical intermediates. A notable example is found in a synthetic route developed for Iclaprim, a diaminopyrimidine antibiotic effective against multidrug-resistant Gram-positive bacteria. sci-hub.semdpi.comaprcomposites.com.au

In one of the reported synthetic pathways for Iclaprim, a key step involves a Mitsunobu reaction between 3-hydroxy-4,5-dimethoxybenzaldehyde and 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol. sci-hub.se The latter compound is a derivative of this compound where the hydroxyl group has been used to introduce a cyclopropyl (B3062369) moiety. This reaction aimed to generate a key intermediate, 3-[[1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-yl]oxy]-4,5-dimethoxybenzaldehyde. sci-hub.se Although this particular route was noted for its low yield (31%) and purification challenges, it demonstrates the application of this class of compounds in constructing the complex framework of a potent antibiotic. sci-hub.se

Advanced Materials and Polymer Chemistry Applications

The unique chemical properties of this compound and related silylalkynes make them valuable monomers and precursors in the field of advanced materials and polymer chemistry. caymanchem.comnih.govmdpi.com The presence of the alkyne functionality allows for their participation in a variety of polymerization and modification reactions, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Derivatives of this compound can be functionalized, for example, by reaction with α-bromoisobutyryl bromide, to introduce an initiator for atom transfer radical polymerization (ATRP). caymanchem.com The resulting molecule can then initiate the growth of polymer chains, with the protected alkyne group remaining available for post-polymerization modification via click chemistry. This "toolkit" approach allows for the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, with tailored properties for applications in drug delivery, coatings, and electronics. The trimethylsilyl group plays a crucial role in these applications by ensuring the stability of the alkyne during polymerization and allowing for its selective deprotection when needed.

Synthesis of Specialized Chemical Functionalities and Derivatives

This compound is a precursor for the synthesis of various specialized chemical functionalities and derivatives that are important in organic synthesis and medicinal chemistry. The reactivity of both the alcohol and the silyl-protected alkyne can be harnessed to create a diverse range of molecular structures.

For instance, 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol, a derivative of the title compound, reacts with ethyl 2-pyridylacetate (B8455688) to form TMS-substituted indolizines. nih.gov In another application, the acid-catalyzed reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with primary amides yields 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles in excellent yields. nih.gov These heterocyclic scaffolds are prevalent in many biologically active compounds. Furthermore, the oxidation of 3-trimethylsilylprop-2-yn-1-ol can produce the corresponding unstable propynal, which can be used in situ for the synthesis of ynimines. The trimethylsilyl group often imparts greater stability to the resulting products and can be selectively removed or transformed in subsequent synthetic steps.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol |

| 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol |

| 1,1,3-Triphenylprop-2-yn-1-ol |

| This compound |

| 3-((1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-yl)oxy)-4,5-dimethoxybenzaldehyde |

| Complanadine A |

| Dihydroretinol |

| Iclaprim |

| Indiacens |

| Resolvin D5 (RvD5) |

| Rubrene |

Theoretical and Computational Investigations of 1 Trimethylsilylprop 2 Yn 1 Ol Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving 1-trimethylsilylprop-2-yn-1-ol. DFT calculations allow for the exploration of reaction pathways, the identification of transition states, and the determination of activation energies, providing valuable insights into reaction feasibility and kinetics. e3s-conferences.orgpku.edu.cnwiley-vch.de

Studies have employed DFT to investigate various transformations of this compound and related propargyl alcohols. For instance, in the context of cycloaddition reactions, DFT calculations have been used to compare different mechanistic possibilities, such as concerted versus stepwise pathways. pku.edu.cn These theoretical models can predict the Gibbs energy profiles of reaction pathways, helping to identify the most energetically favorable route. pku.edu.cn

Furthermore, DFT has been instrumental in understanding the role of catalysts in reactions involving this compound. For example, in the ruthenium-catalyzed cyclization of 3-(trimethylsilyl)prop-2-yn-1-ol with allylamine (B125299) derivatives, DFT could be used to model the alkyne activation step and subsequent transformations. Similarly, in the propargylation of quinones, DFT calculations can help rationalize the observed outcomes by modeling the formation of carbocationic intermediates and the influence of different catalysts and substituents. acs.org The transition state models generated through DFT can elucidate the stereochemical and regiochemical outcomes of reactions. e3s-conferences.org

Computational Modeling of Stereoselectivity and Regioselectivity

Computational modeling plays a crucial role in predicting and understanding the stereoselectivity and regioselectivity of reactions involving this compound. These predictive tools are vital for designing synthetic routes that yield specific isomers of a desired product. rsc.org

In reactions where new stereocenters are formed, computational models can be used to predict the most likely stereochemical outcome. For instance, in the enantioselective addition of alkynes to aldehydes, computational studies can help in understanding the origin of the observed enantioselectivity by modeling the transition states leading to different stereoisomers. researchgate.net The steric and electronic properties of the catalyst, substrate, and reagents can be analyzed to rationalize the preferential formation of one enantiomer over the other.

Similarly, for reactions that can yield multiple regioisomers, computational modeling can predict the most probable site of reaction. rsc.org For example, in the nickel-catalyzed synthesis of β-acyl naphthalenes, computational methods could be employed to understand the high regioselectivity observed in the reaction of propargylic alcohols with aryl iodides. rsc.org By analyzing the electronic structure and steric factors of the reactants and intermediates, these models can explain why the reaction proceeds at a specific position.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is fundamental to its reactivity. The trimethylsilyl (B98337) group, being a good inductive electron-releasing group, influences the electron density across the molecule. acs.org This, in turn, affects its behavior in chemical reactions.

Computational methods, such as DFT, are employed to analyze the electronic structure and predict the reactivity of the molecule. wiley-vch.de These analyses can reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and FUMO), and the electrostatic potential. This information is critical for predicting how the molecule will interact with other reagents.

For instance, the electron-releasing nature of the trimethylsilyl group increases the basicity of the propargyl anion, making it more susceptible to protonation. acs.org In reactions involving electrophilic attack, the sites with the highest electron density are the most likely points of reaction. Conversely, in reactions with nucleophiles, the areas with lower electron density will be targeted. By understanding these electronic characteristics, chemists can predict the outcome of a wide range of reactions and design new synthetic methodologies.

Spectroscopic Corroboration of Theoretical Predictions (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structures of compounds synthesized from or incorporating the this compound framework, and for validating theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. In derivatives of this compound, ¹H NMR spectra typically show a characteristic singlet for the trimethylsilyl (TMS) protons around 0.2 ppm. nih.govresearchgate.net The chemical shifts and coupling constants of other protons in the molecule provide detailed information about their chemical environment. For example, the proton on the carbon bearing the hydroxyl group typically appears as a doublet. nih.gov ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org

| ¹H NMR Data for 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| 7.56–7.54 | m |

| 7.41–7.36 | m |

| 7.35–7.31 | m |

| 5.45 | d, J = 6.4 |

| 2.11 | d, J = 6.4 |

| 0.21 | s |

Source: The Journal of Organic Chemistry, pubs.acs.org/joc Article researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound containing the this compound moiety will show characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. pg.edu.pl The C≡C triple bond of the alkyne typically shows a weak absorption around 2170 cm⁻¹. arkat-usa.org The presence of the trimethylsilyl group can be confirmed by absorptions related to Si-C bonds.

| IR Spectral Data for N-[(Z,E)-3-(Trimethylsilyl)prop-2-ynylidene]-benzenemethanamine | |

| Functional Group | Wavenumber (cm⁻¹) |

| C=N, Ph | 1590, 1600 |

| C≡C | 2165 |

Source: ARKIVOC 2003 (xiii) 157-165 arkat-usa.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of derivatives of this compound, the molecular ion peak can be observed, confirming the molecular formula. acs.org The fragmentation pattern can provide further structural information, as the molecule breaks apart in a predictable manner upon ionization. libretexts.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, further confirming its elemental composition. acs.org

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 4-(1-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-5-(p-tolyl)-2-(trichloromethyl)-4,5-dihydrooxazole | 498.0376 | 498.0382 |

| 4-(1-(4-Chlorophenyl)-3-phenylpropa-1,2-dien-1-yl)-5-(p-nitrophenyl)-2-(trichloromethyl)-4,5-dihydrooxazole | 532.9988 | 532.9981 |

| 4-(1-(4-Chlorophenyl)-3-phenylpropa-1,2-dien-1-yl)-5-(p-chlorophenyl)-2-(trichloromethyl)-4,5-dihydrooxazole | 521.9747 | 521.9753 |

| 4-(1-(4-Bromophenyl)-3-phenylpropa-1,2-dien-1-yl)-5-(p-methylphenyl)-2-(trichloromethyl)-4,5-dihydrooxazole | 545.9788 | 545.9745 |

| 4-(1-(4-Chlorophenyl)-3-phenylpropa-1,2-dien-1-yl)-5-(p-methoxyphenyl)-2-(trichloromethyl)-4,5-dihydrooxazole | 518.0243 | 518.0244 |

Source: The Journal of Organic Chemistry acs.org

Retrosynthetic Analysis Strategies Involving 1 Trimethylsilylprop 2 Yn 1 Ol

Disconnection Approaches for Alkynylated Compounds

The synthesis of complex molecules containing an alkyne moiety often involves the disconnection of a carbon-carbon bond to reveal a simpler precursor. rnlkwc.ac.in When the target molecule contains a structure derivable from 1-trimethylsilylprop-2-yn-1-ol, the primary disconnection strategy involves breaking the bond formed by the nucleophilic acetylide.

A common retrosynthetic transform involves the disconnection of a C-C bond adjacent to the alkyne, leading to an acetylide anion synthon and an electrophilic carbon synthon. The trimethylsilyl (B98337) group in this compound directs this disconnection. For instance, a homopropargylic alcohol can be disconnected to an epoxide and a metalated silylacetylene.

Table 1: Disconnection of a Homopropargylic Alcohol

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| R-CH(OH)-CH₂-C≡CSiMe₃ | C-C bond between CH₂ and C≡C | R-CH(O)-CH₂⁺ (electrophile) and ⁻C≡CSiMe₃ (nucleophile) | Epoxide (R-CH(O)CH₂) and lithiated (trimethylsilyl)acetylene |

This approach is exemplified in the synthesis of various natural products and complex organic molecules where the propargylic alcohol functionality can be further manipulated. The disconnection is based on the reverse of a well-established reaction: the nucleophilic addition of a lithium or magnesium acetylide to an electrophile like an aldehyde, ketone, or epoxide. wiley.com

Another key disconnection strategy for alkynylated compounds is the reverse of the Sonogashira coupling reaction. gelest.com A molecule containing an aryl-alkyne bond can be disconnected to an aryl halide and a terminal alkyne. In this context, this compound can serve as the precursor to the terminal alkyne after a desilylation step.

Table 2: Retrosynthesis via Sonogashira Disconnection

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| Ar-C≡C-CH₂OH | Aryl-alkyne C-C bond | Ar⁺ (electrophile) and ⁻C≡C-CH₂OH (nucleophile) | Aryl halide (Ar-X) and propargyl alcohol |

| FGI (from TMS-protected alkyne) | This compound (followed by desilylation) |

Strategic Role of the Trimethylsilyl Group in Retrosynthetic Pathways

The trimethylsilyl (TMS) group in this compound is not merely a placeholder but plays a crucial strategic role in retrosynthetic planning. gelest.comcureffi.org Its primary functions include acting as a protecting group for the terminal alkyne and influencing the regioselectivity of reactions. gelest.comnih.gov

As a protecting group, the TMS group prevents the acidic acetylenic proton from interfering with reactions targeting other parts of the molecule, such as those involving the hydroxyl group. cureffi.orgnih.gov This is a critical consideration in multi-step syntheses where basic or organometallic reagents are used. The retrosynthetic analysis, therefore, includes a deprotection step (FGI) at a suitable stage to reveal the terminal alkyne for further transformations. nih.gov The removal of the TMS group is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727), which are compatible with many other functional groups. cureffi.orgnih.gov

The steric and electronic properties of the TMS group can also direct the outcome of certain reactions. gelest.comnih.gov For example, in cycloaddition reactions, the bulky TMS group can influence the regioselectivity, leading to a specific isomer of the product. gelest.comnih.govnih.gov This directive effect is a powerful tool in controlling the stereochemistry of the target molecule. Retrosynthetically, this means that the presence of a silyl (B83357) group in a precursor can be envisioned to control the formation of a specific stereocenter in the target.

Furthermore, the C-Si bond itself can be a site for further functionalization. While typically removed to give the terminal alkyne, it can also be replaced with other groups, such as halogens (e.g., iodine), which can then participate in cross-coupling reactions. nih.gov This adds another layer of versatility to the retrosynthetic plan, allowing for the introduction of diverse substituents at the alkyne terminus.

Functional Group Interconversions Related to the Propargylic Alcohol Moiety